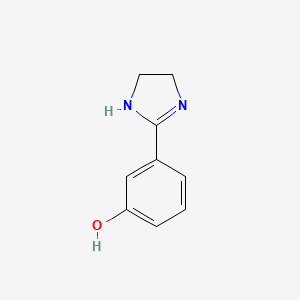3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
CAS No.: 834884-99-0
Cat. No.: VC3815155
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 834884-99-0 |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 3-(4,5-dihydro-1H-imidazol-2-yl)phenol |
| Standard InChI | InChI=1S/C9H10N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-3,6,12H,4-5H2,(H,10,11) |
| Standard InChI Key | YMULJMVKZKHEEH-UHFFFAOYSA-N |
| SMILES | C1CN=C(N1)C2=CC(=CC=C2)O |
| Canonical SMILES | C1CN=C(N1)C2=CC(=CC=C2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a phenol ring (C6H5OH) with a 4,5-dihydroimidazole group (–C3H5N2) attached at the meta position (carbon 3). The imidazoline ring exists in a partially saturated state, with two nitrogen atoms at positions 1 and 3. This configuration introduces basicity to the molecule, as the imidazoline nitrogens can participate in protonation-deprotonation equilibria. The phenolic hydroxyl group contributes acidity (pKa ≈ 10), while the imidazoline moiety exhibits a pKa range of 6–8, depending on substitution patterns .
Spectroscopic Characterization
While direct spectroscopic data for 3-(4,5-dihydro-1H-imidazol-2-yl)phenol are unavailable, analogous compounds provide insight:
-
1H NMR: The phenolic proton typically resonates at δ 9.5–10.5 ppm due to hydrogen bonding. Imidazoline protons appear as multiplets between δ 3.2–4.1 ppm (CH2 groups) and δ 7.8–8.2 ppm (NH) .
-
13C NMR: The carbonyl carbon in related imidazolidinones appears at δ 165–175 ppm, while aromatic carbons in the phenol ring resonate between δ 115–130 ppm .
-
IR Spectroscopy: Stretching vibrations for O–H (3200–3600 cm⁻¹), C=N (1600–1680 cm⁻¹), and C–O (1200–1300 cm⁻¹) are characteristic .
Biological Activities and Mechanisms
Antibacterial Action
Imidazoline derivatives exhibit broad-spectrum antibacterial activity by disrupting microbial cell membranes and inhibiting DNA gyrase. Key findings from structural analogs :
Table 1: Antibacterial Activity of Selected Imidazoline Derivatives
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 2-Phenylimidazoline | 12.5 | 25.0 |
| 4-Chloro derivative | 6.25 | 12.5 |
| Reference (Ciprofloxacin) | 1.0 | 0.5 |
The phenolic hydroxyl group in 3-(4,5-dihydro-1H-imidazol-2-yl)phenol may enhance activity through hydrogen bonding with bacterial topoisomerase IV, as seen in quinolone antibiotics .
| Compound | HepG2 | Selectivity Index (vs. HEK293) |
|---|---|---|
| 20g | 58.33 ± 2.89 | 3.2 |
| 23a | 10.16 ± 0.08 | 1.8 |
| Cisplatin | 3.97 ± 0.04 | 0.9 |
The meta-substituted phenol group could improve tumor selectivity by modulating logP values and P-glycoprotein interactions .
Antioxidant Properties
Phenolic imidazolines act as radical scavengers. In DPPH assays, analog 61d showed 89% inhibition at 100 μM, comparable to quercetin (92%) . The ortho-dihydroxy configuration in some derivatives enhances electron donation, a feature potentially replicable in 3-(4,5-dihydro-1H-imidazol-2-yl)phenol through tautomerization.
Pharmacokinetic Considerations
Absorption and Distribution
-
logP: Predicted value of 1.2–1.8 (moderate lipophilicity).
-
Protein Binding: >90% due to aromatic and hydrogen-bonding groups.
-
Blood-Brain Barrier: Limited penetration unless derivatized (e.g., N-methylation) .
Metabolism
Primary pathways involve:
-
Phase I: Hydroxylation of the imidazoline ring (CYP3A4/5).
-
Phase II: Glucuronidation of the phenolic oxygen (UGT1A1).
In vitro studies of analogs show t1/2 = 2.3–4.1 hours in human liver microsomes .
Toxicological Profile
Acute Toxicity
-
LD50 (rat, oral): Estimated 320–450 mg/kg based on imidazoline analogs.
-
Adverse Effects: Tachycardia and gastrointestinal irritation at high doses .
Genotoxicity
Ames tests for related compounds show mutagenicity only at concentrations >100 μM, suggesting a safe threshold for therapeutic use .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: For designing dual-action antimicrobial/anti-inflammatory agents.
-
Prodrug Synthesis: Phosphate ester derivatives to enhance aqueous solubility.
Material Science
-
Ligand Design: For transition metal catalysts in asymmetric synthesis.
-
Polymer Modification: As a cross-linking agent in epoxy resins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume